N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine
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Overview
Description
N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine is an organic compound that belongs to the class of amines It features a tert-butyl group, a methyl group, and a phenylsulfanyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable precursor, such as 2-methyl-2-(phenylsulfanyl)propan-1-ol, under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-methyl-2-(phenylsulfanyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The phenylsulfanyl group may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylbenzenesulfenamide: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine: Another related compound with variations in the functional groups attached to the amine backbone.
Properties
CAS No. |
62134-87-6 |
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Molecular Formula |
C14H23NS |
Molecular Weight |
237.41 g/mol |
IUPAC Name |
N-tert-butyl-2-methyl-2-phenylsulfanylpropan-1-amine |
InChI |
InChI=1S/C14H23NS/c1-13(2,3)15-11-14(4,5)16-12-9-7-6-8-10-12/h6-10,15H,11H2,1-5H3 |
InChI Key |
LOPFLRWGJSMRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C)(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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